molecular formula C12H7NO6 B3025598 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid CAS No. 55738-70-0

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B3025598
CAS No.: 55738-70-0
M. Wt: 261.19 g/mol
InChI Key: CHTJKKKLRNPKNB-UHFFFAOYSA-N
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Description

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H7NO6. It is characterized by the presence of a pyrrole ring fused to a benzene ring, with two carboxylic acid groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of maleic anhydride with an aromatic amine, followed by cyclization and oxidation steps. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imide group can form strong hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is unique due to its dual carboxylic acid groups and the specific positioning of the pyrrole ring. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO6/c14-9-1-2-10(15)13(9)8-4-6(11(16)17)3-7(5-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJKKKLRNPKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444466
Record name 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55738-70-0
Record name 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

211.2 g (1.0 mol) of 5-nitroisophthalic acid are dissolved in 1,590 g of aqueous sodium hydroxide (90.0 g of sodium hydroxide in 1,500 ml of water) and the solution is rendered neutral with 15 ml of anhydrous acetic acid and hydrogenated in the presence of 10 g of a palladium-on-charcoal catalyst (5% by weight of Pd). The catalyst is filtered off and a solution of 118.0 g (1.2 mols) of maleic anhydride in 150 ml of dioxane is added to the filtrate in the course of 2 hours, whilst stirring vigorously. A white suspension is formed and is stirred overnight at 20°-25° C., 250 ml of acetic acid are then added and the mixture is stirred for a further 2 hours. The amide-acid which has precipitated is filtered off, washed with water and methanol and dried at 30° C. in vacuo for 24 hours. The reaction product (315 g) is then heated, in 2,500 ml of acetic anhydride, whilst stirring, to 80°-85° C. for 30 minutes. About 1.8 liters of liquid (acetic acid+acetic anhydride) are distilled off under a waterpump vacuum. The residual suspension is poured onto 2,000 g of ice and the mixture is stirred overnight. The reaction product which has precipitated is filtered off, washed with water and the methanol and dried at 60° C. in vacuo for 12 hours. 210 g of white, crystalline 5-maleimidylisophthalic acid are obtained; melting point>300° C. (=80% of theory, based on the nitroisophthalic acid).
Quantity
211.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 3
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 4
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 6
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid

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